molecular formula C18H15N B13867451 4-(4-methylphenyl)-2-phenylPyridine CAS No. 208929-33-3

4-(4-methylphenyl)-2-phenylPyridine

Cat. No.: B13867451
CAS No.: 208929-33-3
M. Wt: 245.3 g/mol
InChI Key: UJRVBGVVJVIAEX-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-phenylPyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a phenyl group at the 2-position and a 4-methylphenyl group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-phenylPyridine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base to form this compound. This reaction typically requires a catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2-phenylPyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

4-(4-methylphenyl)-2-phenylPyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-phenylPyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

208929-33-3

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

4-(4-methylphenyl)-2-phenylpyridine

InChI

InChI=1S/C18H15N/c1-14-7-9-15(10-8-14)17-11-12-19-18(13-17)16-5-3-2-4-6-16/h2-13H,1H3

InChI Key

UJRVBGVVJVIAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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